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Introduction

The field of spintronics, which harnesses the intrinsic spin of the electron in addition to its
charge, holds immense promise for the development of next-generation information processing
technologies, including quantum computing. A significant challenge in spintronics is the
preservation of quantum information, which is susceptible to decoherence from the surrounding
environment. In silicon-based spintronic devices, a primary source of decoherence is the
presence of the 29Si isotope, which possesses a nuclear spin that creates a fluctuating
magnetic environment.

Isotopically enriched Silicon-28 (28Si), being a spin-zero nucleus, provides a "semiconductor
vacuum" that minimizes this magnetic noise, thereby dramatically extending the coherence
times of electron spin qubits.[1][2][3][4][5] This enhanced coherence is a critical requirement for
building scalable and fault-tolerant quantum computers.[6][7] Furthermore, highly enriched 28Si
exhibits superior thermal conductivity compared to natural silicon, which is beneficial for heat
dissipation in densely packed electronic devices.[8][9][10][11][12]

These application notes provide an overview of the use of 28Si in spintronics, with a focus on
quantum computing applications. Detailed protocols for the fabrication of 28Si-based devices
and the manipulation of spin qubits are also presented.
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Key Applications of Silicon-28 in Spintronics

The primary application of isotopically enriched 28Si in spintronics is in the development of
solid-state quantum processors. The long coherence times enabled by 28Si are crucial for
performing complex quantum algorithms. Key application areas include:

e Quantum Computing:28Si is an ideal host material for various types of spin qubits, including
donor-based qubits (e.g., phosphorus-31 or bismuth donors) and quantum dot qubits.[1][13]
[14][15] The absence of nuclear spin in the 28Si lattice protects the delicate quantum states
of these qubits from decoherence.[8][9][11][12]

e Quantum Sensing: The long coherence of spins in 28Si can be exploited for highly sensitive

magnetic field sensors.

o Advanced Semiconductor Devices: The improved thermal conductivity of 28Si makes it a
promising material for next-generation semiconductor chips, particularly for applications in
artificial intelligence and high-performance computing where power density is a major
concern.[8][9][10][11][12]

Data Presentation: Performance Metrics of Spin
Qubits in Silicon

The following tables summarize key performance metrics for spin qubits in natural and
isotopically enriched silicon, demonstrating the significant advantages of 28Si.

Table 1: Spin Coherence Times (T2) in Silicon
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Silicon Isotope

Qubit System . T2 (Hahn echo) Reference
Composition
Phosphorus (P) )
natural Si 240 us [16]
donors
Phosphorus (P) ] ]
28Si (800 ppm 29Si) 520 ps [16]
donors
Phosphorus (P) ] ] 14 ms (measured), 60
28Si (enriched) [16]
donors ms (extrapolated)
) ) 28Si (low
Bismuth (Bi) donors ) upto2.7s [13]
concentration)
Hole spins bound to ]
28Si 10 ms [17][18]
Boron
31P nuclear spin 28Si >180s [19]
Table 2: Single-Qubit and Two-Qubit Gate Fidelities in Silicon
. Silicon Isotope  Single-Qubit Two-Qubit
Qubit System . o o Reference
Composition Gate Fidelity Gate Fidelity
Quantum dot natural Si/SiGe > 99% 91% (CZ gate) [20]
28Si enriched approaching
Quantum dot - (6]
FD-SOI 99.999% (target)
_ _ High fidelities
31P nuclear spin  28Si - [19][21]
demonstrated

Table 3: Isotopic Enrichment Levels of Silicon-28
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Achieved 29Si

Enrichment Technique . Reference
Concentration
lon Implantation <1 ppm [3]
lon Implantation 7 ppm (measurement limited) [22]
lon Implantation & Layer
3000 ppm [2]
Exchange
Focused lon Beam 2 ppm [23]
Molecular Beam Epitaxy < 0.006% [4]

Hyperthermal energy ion beam

deposition

0.83 x 10-% mol mol—1

[1]

Experimental Protocols
Protocol 1: Fabrication of an Isotopically Enriched 28Si
Layer via lon Implantation

This protocol describes a method to create a thin, isotopically pure 28Si layer on a natural

silicon substrate using high-fluence ion implantation.[3][4][22]

Materials and Equipment:

e Natural silicon (natSi) wafer

e 28Siion source
e lon implanter

e High-vacuum chamber

e Furnace for solid phase epitaxial (SPE) regrowth

e Secondary lon Mass Spectrometry (SIMS) for characterization

e Transmission Electron Microscopy (TEM) for characterization
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Procedure:

e Substrate Preparation: Begin with a clean natSi wafer. Standard wafer cleaning procedures
should be followed to remove any organic and inorganic contaminants from the surface.

e lon Implantation:
o Mount the natSi wafer in a high-vacuum chamber.
o Use a 28Si ion source to generate a high-fluence ion beam.

o Implant 28Si ions into the natSi substrate. The implantation energy and fluence are critical
parameters that need to be optimized to achieve the desired layer thickness and
enrichment level while minimizing sputtering. A typical starting point could be an energy of
60 keV and a fluence of 1x101° cm~2.[3]

e Sputtering and Enrichment: The high-fluence implantation process causes sputtering of the
surface atoms. Due to the high concentration of incoming 28Si ions, the sputtered material
will be predominantly 29Si and 30Si, leading to an enrichment of 28Si in the near-surface
region.

» Annealing for Recrystallization: The implantation process amorphizes the silicon lattice. To
restore the crystalline structure, a solid phase epitaxy (SPE) anneal is performed. A typical
annealing protocol is 620°C for 10 minutes in an inert atmosphere.[22]

e Characterization:

o Use SIMS to measure the depth profile of the silicon isotopes (28Si, 29Si, 30Si) and
confirm the enrichment level.

o Use TEM to verify the crystalline quality of the enriched layer and to identify any residual
defects.

Protocol 2: Fabrication of a Gate-Defined Quantum Dot
Spin Qubit in 28Si
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This protocol outlines the key steps for fabricating a single-electron spin qubit in an isotopically
enriched 28Si quantum well.[24][25]

Materials and Equipment:

o 28Si/SiGe heterostructure wafer

o Electron beam lithography (EBL) system

o Atomic layer deposition (ALD) system for gate dielectrics (e.g., Al203)
o Electron beam evaporator for metal gate deposition (e.g., Ti/Pd, Al)

e Reactive ion etching (RIE) system

 Dilution refrigerator for low-temperature measurements

Procedure:

o Heterostructure Growth: Start with a high-quality 28Si/SiGe heterostructure grown by a
technique like molecular beam epitaxy. The 28Si layer serves as the quantum well where the
qubit will be formed.

e Ohmic Contact Formation:
o Define the areas for source and drain ohmic contacts using optical lithography.

o Perform an n-type ion implantation (e.g., with phosphorus or arsenic) followed by a high-
temperature anneal to activate the dopants.

o Deposit metal contacts (e.g., Ti/Pd) on the implanted regions.[24]

o Gate Dielectric Deposition: Deposit a thin, high-quality gate dielectric layer, such as Alz0s,
using ALD. This layer insulates the gate electrodes from the quantum well.[24]

o Gate Electrode Patterning:
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o Use EBL to define the nanoscale gate electrode pattern. These gates will be used to
electrostatically confine a single electron to form the quantum dot. The design typically
includes plunger gates to control the dot's potential and barrier gates to control the tunnel
coupling to the reservaoirs.

o Deposit the gate metal (e.g., Al) using electron beam evaporation and perform a lift-off
process.

» Device Screening and Quantum Information Readiness: After fabrication, the devices are
screened at room temperature and then at cryogenic temperatures to ensure proper gate
operation and the ability to form stable quantum dots.[24]

Protocol 3: Coherent Manipulation and Readout of a
Single Spin Qubit

This protocol describes a typical experiment to control and measure the state of a single
electron spin qubit in a 28Si quantum dot.

Equipment:

Dilution refrigerator with a base temperature < 100 mK

Arbitrary waveform generator (AWG) for applying fast voltage pulses to the gates

Microwave source for generating resonant magnetic fields for spin manipulation

Low-noise current or voltage amplifier for readout

Field-programmable gate array (FPGA) for real-time feedback and control[25]

Procedure:

¢ Initialization:

o Cool the device down to its base temperature in the dilution refrigerator.

o Apply appropriate DC voltages to the gates to form a quantum dot and load a single
electron into it.
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o Initialize the spin of the electron into a known state (e.g., spin-down) by aligning it with an
external magnetic field.

o Coherent Manipulation (Rabi Oscillations):

o Apply a microwave pulse at the Larmor frequency of the electron spin. The microwave
field will drive coherent rotations of the spin.

o By varying the duration of the microwave pulse, you can observe Rabi oscillations, which
demonstrate coherent control over the qubit.[25][26]

e Readout:

o The spin state of the electron is typically read out by converting the spin information into a
charge signal that can be easily measured. This is often done using a nearby single-
electron transistor (SET) as a sensitive electrometer.

o Alternatively, gate-based reflectometry can be used for a more compact readout scheme.
[27]

o For some specific qubits, like erbium dopants, optical single-shot readout is possible.[26]

o High-fidelity single-shot readout is crucial for quantum error correction. Fidelities
exceeding 99.8% have been demonstrated for nuclear spin qubits in silicon.[19][21]

e Feedback and Calibration:

o Due to slow drifts in the experimental setup, it is often necessary to use real-time feedback
protocols to maintain the optimal operating point of the qubit.

o FPGA-based systems can be used to periodically measure key qubit parameters (e.qg.,
Larmor frequency, Rabi frequency) and adjust the control signals accordingly.[25]

Visualizations
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Caption: Workflow for 28Si enrichment and spintronic device fabrication.
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Caption: Logical workflow for a single-spin qubit experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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